Heteronium bromide Heteronium bromide
Brand Name: Vulcanchem
CAS No.: 7247-57-6
VCID: VC1680577
InChI: InChI=1S/C18H22NO3S.BrH/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14;/h3-9,12,15,21H,10-11,13H2,1-2H3;1H/q+1;/p-1
SMILES: C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-]
Molecular Formula: C18H22BrNO3S
Molecular Weight: 412.3 g/mol

Heteronium bromide

CAS No.: 7247-57-6

Cat. No.: VC1680577

Molecular Formula: C18H22BrNO3S

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

Heteronium bromide - 7247-57-6

Specification

CAS No. 7247-57-6
Molecular Formula C18H22BrNO3S
Molecular Weight 412.3 g/mol
IUPAC Name (1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;bromide
Standard InChI InChI=1S/C18H22NO3S.BrH/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14;/h3-9,12,15,21H,10-11,13H2,1-2H3;1H/q+1;/p-1
Standard InChI Key SHPIBZXFYWMQBR-UHFFFAOYSA-M
SMILES C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-]
Canonical SMILES C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-]

Introduction

Chemical Properties and Structure

Molecular Structure

Hydrogen bromide (HBr) is a simple diatomic molecule with a single covalent bond between hydrogen and bromine atoms . The molecular formula is HBr with a molar mass of 80.91 g/mol . In aqueous solution, it forms hydronium bromide with the formula H₃O⁺Br⁻, which has a molar mass of 98.927 g/mol as noted in search result .

Chemical Composition

The percentage composition of HBr is:

  • Hydrogen: 1.2458%

  • Bromine: 98.754%

For hydronium bromide (H₃O⁺Br⁻), the composition is:

  • Hydrogen: 3.0565%

  • Oxygen: 16.173%

  • Bromine: 80.771%

Physical Properties

Physical State and Appearance

Hydrogen bromide is a colorless gas at room temperature, while hydrobromic acid is a colorless liquid that may appear yellowish in impure samples . It has a strong, acrid odor detectable at 2 ppm .

Critical Properties

Table 1: Physical Properties of Hydrogen Bromide

PropertyValueUnitSource
Melting point-86.9°C
Boiling point-66.8°C
Critical temperature (Tc)363.20K
Critical pressure (Pc)8550.00kPa
Dipole moment (μ)0.80debye

Solution Properties

Hydrobromic acid forms a constant-boiling azeotrope that distills at 124.3 °C (255.7 °F) and contains 47.6% HBr by mass, which is 8.77 mol/L .

Table 2: Density of Aqueous Hydrobromic Acid Solutions at 20°C

Concentration (% w/w)Density (g/cm³)
1%1.0053
2%1.0124
10%1.0723
20%1.1579
30%1.258
40%1.3772
50%1.5173
60%1.6787
65%1.7675

Source:

Solubility

Hydrogen bromide is highly soluble in water, with solubility decreasing as temperature increases:

Table 3: Solubility of Hydrogen Bromide in Water

Temperature (°C)Solubility (g/100g water)
-20247.3
-15239.0
0221.2
10210.3
25193.0
50171.5
75150.5
100130.0

Source:

Production and Synthesis Methods

Industrial Production

Hydrogen bromide, along with hydrobromic acid, is produced industrially by combining hydrogen and bromine at temperatures between 200 and 400 °C, typically catalyzed by platinum or asbestos . It can also be prepared electrolytically .

Laboratory Synthesis Methods

Several methods exist for laboratory synthesis of hydrogen bromide and hydrobromic acid:

  • Reaction of bromine with sulfur dioxide and water:
    Br₂ + SO₂ + 2H₂O → H₂SO₄ + 2HBr

  • Reaction of potassium bromide with dilute sulfuric acid:
    H₂SO₄ + KBr → KHSO₄ + HBr

    Note: Using concentrated sulfuric acid can lead to oxidation of HBr to elemental bromine:
    2HBr + H₂SO₄ → Br₂ + SO₂ + 2H₂O

  • Reaction of bromine with water and sulfur:
    2Br₂ + S + 2H₂O → 4HBr + SO₂

  • Bromination of tetralin:
    C₁₀H₁₂ + 4Br₂ → C₁₀H₈Br₄ + 4HBr

  • Reduction of bromine with phosphorous acid:
    Br₂ + H₃PO₃ + H₂O → H₃PO₄ + 2HBr

  • Using triphenylphosphine and tert-butyl bromide:
    (C₆H₅)₃P + (CH₃)₃CBr → (C₆H₅)₃PHBr + (CH₃)₂C=CH₂
    (C₆H₅)₃PHBr → (C₆H₅)₃P + HBr

Chemical Reactions

Acid-Base Reactions

As a strong acid, hydrobromic acid readily reacts with bases to form bromide salts .

Organic Chemistry Reactions

Hydrogen bromide is an important reagent in organic chemistry:

  • Electrophilic addition to alkenes:
    RCH=CH₂ + HBr → R-CHBr-CH₃

  • Anti-Markovnikov addition in the presence of peroxides, leading to 1-bromoalkanes

  • Reaction with alkynes to yield bromoalkenes:
    RC≡CH + HBr → RC(Br)=CH₂

  • Cleavage of ethers

  • Reaction with propene to form 2-bromopropane:
    HBr + C₃H₆ → C₃H₇Br

  • Reaction with allyl alcohol to produce allyl bromide:
    CH₂=CHCH₂OH + HBr → CH₂=CHCH₂Br + H₂O

Inorganic Chemistry Reactions

  • Preparation of metal bromides:
    Used in the synthesis of vanadium(III) bromide and molybdenum(IV) bromide from their higher chlorides

  • Reaction with strong oxidants:
    2HBr + H₂SO₄ → Br₂ + SO₂ + 2H₂O

Industrial and Laboratory Applications

Industrial Applications

Hydrobromic acid has several significant industrial applications:

  • Production of inorganic bromides, especially zinc, calcium, and sodium bromides

  • Manufacturing of organobromine compounds, including allyl bromide, tetrabromobis(phenol), and bromoacetic acid

  • Catalyst in alkylation reactions

  • Extraction of certain metal ores

  • Production of 1-bromoalkanes, which are used as alkylating agents for fatty amines and quaternary ammonium salts

Laboratory Applications

In laboratory settings, hydrobromic acid serves as:

  • A reagent in oxidation and catalysis processes

  • A compound used in gas chromatography for detection of certain substances

  • A source for bromination reactions in organic synthesis

Research Findings

Toxicological Studies

Research on hydrogen bromide toxicity in laboratory animals has been limited, but available studies provide important insights:

  • Male nose-breathing rats exposed to hydrogen bromide vapor at 1,300 ppm (4.4 g/m³) for 30 minutes exhibited severe necrotizing rhinitis, characterized by:

    • Necrosis of the mucosa, submucosa, and turbinate bone

    • Thrombosis and hemorrhage of nasal blood vessels

    • Presence of fibrin and fluid in nasal passages

    • Approximately 8% mortality within 24 hours post-exposure

  • Pseudo-mouth breathers exposed to the same conditions exhibited:

    • Variable degrees of fibronecrotic tracheitis

    • Higher mortality rate (approximately 19%) within 24 hours

  • These findings suggest that adverse effects on the upper respiratory tract depend on the route of inhalation (nose vs. mouth)

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